Ethanamine, N,N-dimethyl-2-(methylthio)-
Description
Ethanamine, N,N-dimethyl-2-(methylthio)- (CAS 70350-06-0) is a sulfur-containing tertiary amine with the molecular formula C₅H₁₃NS and a molecular weight of 119.23 g/mol . Structurally, it features a dimethylamino group (–N(CH₃)₂) and a methylthio (–SCH₃) substituent on the ethanamine backbone. This compound is also known by synonyms such as S,N,N-trimethylcysteamine and dimethyl[2-(methylsulfanyl)ethyl]amine .
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-methylsulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-6(2)4-5-7-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMMCRBCJDEJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381657 | |
| Record name | Ethanamine, N,N-dimethyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35332-10-6 | |
| Record name | Ethanamine, N,N-dimethyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl[2-(methylsulfanyl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-(methylthio)- can be achieved through several methods. One common approach involves the alkylation of dimethylamine with 2-chloroethyl methyl sulfide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of Ethanamine, N,N-dimethyl-2-(methylthio)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding simpler amines.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethylamine and ethanamine derivatives.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Description : Ethanamine, N,N-dimethyl-2-(methylthio)- serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as alkylation, oxidation, and reduction.
- Reactions : Common reactions include:
- Oxidation : The methylthio group can be oxidized to form sulfoxides or sulfones.
- Reduction : The compound can be reduced to yield simpler amines.
- Substitution : The methylthio group can undergo nucleophilic substitution with other functional groups.
Biochemical Research
Potential as a Biochemical Probe
- Mechanism of Action : The compound interacts with biological macromolecules, influencing their activity. Its ability to penetrate biological membranes enhances its utility in cellular studies.
- Applications :
- Investigated for its role in modulating enzyme activity.
- Explored for its potential therapeutic properties, particularly in drug development.
Pharmaceutical Development
Precursor for Drug Synthesis
- Therapeutic Potential : Due to its structural features, Ethanamine, N,N-dimethyl-2-(methylthio)- is explored as a precursor for synthesizing new pharmaceuticals. Its derivatives may exhibit unique biological activities that could lead to the development of novel therapeutics .
- Case Studies :
- Research has shown that modifications of this compound can lead to enhanced efficacy in targeting specific biological pathways.
Industrial Applications
Intermediate in Specialty Chemicals
- Use in Industry : This compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various chemical processes, including the synthesis of agrochemicals and polymers.
- Production Methods : Industrial synthesis often involves optimized reaction conditions and catalysts to enhance yield and purity.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The presence of the methylthio group can enhance the compound’s ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
(a) N,N-Dimethyl-2-phenoxyethanamine (CAS 13468-02-5)
(b) N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine ("Finoxetines")
(c) Doxylamine (CAS 562-10-7)
- Molecular Formula : C₁₇H₂₂N₂O
- Key Features: Incorporates a pyridinyl-phenoxyethylamine structure.
- Applications : Clinically used as an antihistamine and sedative .
- Comparison : The aromatic pyridine ring and bulky substituents enhance receptor selectivity but reduce metabolic stability compared to the simpler methylthio derivative .
Sulfur-Containing Analogues
(a) N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine
- Key Features : Replaces methylthio with a sulfonyl (–SO₂–) group.
- Structural Insights : Exhibits weak C–H⋯O hydrogen bonding, forming 1D supramolecular chains in crystalline states .
- Comparison: The sulfonyl group introduces strong polarity and hydrogen-bonding capacity, unlike the non-polar methylthio group .
(b) N,N-Dimethyl-2-(1,2,4-triazolo[4,3-b]pyridazin-6-ylthio)ethanamine (CAS 115954-15-9)
- Molecular Formula : C₉H₁₃N₅S
- Applications : Explored in medicinal chemistry for heterocyclic drug design .
Functional and Pharmacological Comparisons
Biological Activity
Ethanamine, N,N-dimethyl-2-(methylthio)-, also known as dimethylthioethylamine, is a compound of interest in various biological studies due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Ethanamine, N,N-dimethyl-2-(methylthio)- can be synthesized through various chemical pathways that typically involve the alkylation of amines with methylthio groups. The synthesis methods have been explored in several studies, highlighting the importance of optimizing reaction conditions to achieve high yields and purity.
1. Anticancer Activity
Research indicates that compounds similar to Ethanamine, N,N-dimethyl-2-(methylthio)- exhibit significant anticancer properties. For instance, derivatives of 2-aminothiazole, which share structural similarities with this compound, have shown potent activity against various cancer cell lines such as HepG2 (human liver cancer) and A375P (human melanoma) with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Aminothiazole Derivative A | HepG2 | 15.0 |
| 2-Aminothiazole Derivative B | A375P | 12.5 |
| Ethanamine Derivative C | PC12 | 20.0 |
2. Antimicrobial Activity
Ethanamine derivatives have also been evaluated for their antimicrobial properties. In studies involving various bacterial strains, compounds related to Ethanamine demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 7.5 to 15 µM for certain derivatives .
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (µM) |
|---|---|---|
| Dimethylthio Compound A | S. aureus | 7.5 |
| Dimethylthio Compound B | E. coli | 15 |
3. Neuroprotective Effects
The neuroprotective potential of Ethanamine-related compounds has also been investigated. In vitro studies using the PC12 cell line showed that certain derivatives could protect against oxidative stress-induced damage, with a notable reduction in apoptosis markers when compared to control groups .
Case Studies
Several case studies have highlighted the biological significance of Ethanamine and its derivatives:
- Case Study 1 : A study evaluated the neuroprotective effects of a series of dimethylthio-substituted ethanamines against H₂O₂-induced oxidative stress in PC12 cells. Results indicated a protective effect comparable to established neuroprotective agents like ferulic acid .
- Case Study 2 : Another investigation focused on the anticancer properties of thiazole-based compounds structurally related to Ethanamine. The study reported significant cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for therapeutic development .
The biological activity of Ethanamine, N,N-dimethyl-2-(methylthio)- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as mixed-type inhibitors for cholinesterase enzymes, which are crucial in neurotransmission and are often targeted in neurodegenerative diseases .
- Antioxidant Properties : The presence of the methylthio group is believed to enhance the antioxidant capacity of these compounds, thus providing neuroprotection by scavenging free radicals.
Q & A
Q. What are the common synthetic routes for preparing N,N-dimethyl-2-(methylthio)ethanamine, and how can reaction conditions be optimized for yield?
The compound can be synthesized via nucleophilic substitution, where a chloroethylamine derivative reacts with a thiol-containing alcohol. For example, NaH is used as a base to deprotonate the alcohol, followed by heating at 50°C for 3 hours to promote substitution . Yield optimization involves controlling stoichiometry, solvent polarity, and reaction time. Parallel monitoring via TLC or GC-MS ensures reaction completion.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N,N-dimethyl-2-(methylthio)ethanamine?
Key techniques include:
- NMR : Proton NMR reveals distinct signals for dimethylamino (δ ~2.2–2.4 ppm) and methylthio (δ ~2.1 ppm) groups.
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~135 g/mol) and fragmentation patterns confirm structural motifs .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, leveraging retention times compared to standards .
Q. What are the key physicochemical properties (e.g., logP, solubility) of N,N-dimethyl-2-(methylthio)ethanamine?
Experimental data indicate a logP of ~2.9, suggesting moderate lipophilicity. Solubility in water is limited (~2.5 g/L at 25°C), favoring organic solvents like ethanol or DMSO. The compound’s density (~1.04 g/cm³) and refractive index (~1.58) aid in solvent selection for crystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for N,N-dimethyl-2-(methylthio)ethanamine derivatives?
Contradictions often arise from twinning or low-resolution data. Strategies include:
Q. What methodologies are recommended for identifying impurities in pharmaceutical formulations of this compound?
Impurity profiling involves:
- HPLC-MS : Using reference standards (e.g., doxylamine N-oxide) to identify byproducts via retention time and m/z matching .
- Ion Chromatography : Detecting counterion variations (e.g., succinate vs. fumarate salts) .
- Stability Studies : Accelerated degradation (e.g., 40°C/75% RH) to monitor hydrolytic or oxidative impurities .
Q. How does conformational analysis via X-ray crystallography inform the compound’s pharmacological activity?
Crystal structures reveal spatial arrangements critical for receptor binding. For example:
- The methylthio group’s orientation influences hydrophobic interactions with binding pockets.
- Torsional angles between the ethanamine backbone and aromatic moieties affect bioavailability .
- Overlay with receptor-active conformers (e.g., opioid receptors) guides structure-activity relationship (SAR) studies .
Q. How can discrepancies between computational predictions and experimental data on conformational stability be addressed?
- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict low-energy conformers and compare with X-ray geometries .
- Use molecular dynamics (MD) simulations to assess solvent effects on conformation.
- Validate with variable-temperature NMR to detect dynamic equilibria .
Q. What experimental design considerations are critical for studying the compound’s receptor-binding activity?
- In Vitro Assays : Radioligand displacement (e.g., [³H]-naloxone for opioid receptors) to measure IC₅₀ values .
- Functional Assays : cAMP inhibition or calcium flux assays to assess G-protein coupling efficiency.
- Control Experiments : Include enantiomerically pure analogs to evaluate stereochemical effects .
Methodological Notes
- Crystallography : SHELX programs remain the gold standard for small-molecule refinement, particularly for handling twinning and high-symmetry space groups .
- Impurity Analysis : Pharmacopeial guidelines (e.g., USP-NF) recommend using certified reference materials (CRMs) for method validation .
- Data Validation : Cross-correlate spectroscopic, crystallographic, and computational data to resolve ambiguities, ensuring reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
